molecular formula C18H32N2OSi B11821661 rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine

rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine

Cat. No.: B11821661
M. Wt: 320.5 g/mol
InChI Key: HNURBQJQUBJECZ-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine: is a chemical compound with the molecular formula C18H32N2OSi It is known for its unique structure, which includes a pyridinamine group and a cyclohexyl group substituted with a dimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is synthesized through a series of reactions, including hydrogenation and functional group transformations.

    Introduction of the Dimethylsilyl Ether: The dimethylsilyl ether group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Coupling with Pyridinamine: The final step involves coupling the cyclohexyl intermediate with pyridinamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed on the pyridinamine group, converting it to a more reduced amine form.

    Substitution: The dimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexyl derivatives, reduced amines, and oxidized ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine involves its interaction with specific molecular targets. The pyridinamine group can bind to receptors or enzymes, modulating their activity. The cyclohexyl group provides structural stability, while the dimethylsilyl ether group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,3S,5S)-3-Hydroxy-5-methylcyclohexyl]-3-pyridinamine
  • 4-[(1R,3S,5S)-3-Methoxy-5-methylcyclohexyl]-3-pyridinamine
  • 4-[(1R,3S,5S)-3-Acetoxy-5-methylcyclohexyl]-3-pyridinamine

Uniqueness

Compared to similar compounds, rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine stands out due to the presence of the dimethylsilyl ether group. This group enhances its chemical stability and lipophilicity, making it more suitable for applications requiring these properties.

Properties

Molecular Formula

C18H32N2OSi

Molecular Weight

320.5 g/mol

IUPAC Name

4-[(1R,3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylcyclohexyl]pyridin-3-amine

InChI

InChI=1S/C18H32N2OSi/c1-13-9-14(16-7-8-20-12-17(16)19)11-15(10-13)21-22(5,6)18(2,3)4/h7-8,12-15H,9-11,19H2,1-6H3/t13-,14+,15-/m0/s1

InChI Key

HNURBQJQUBJECZ-ZNMIVQPWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N

Canonical SMILES

CC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.